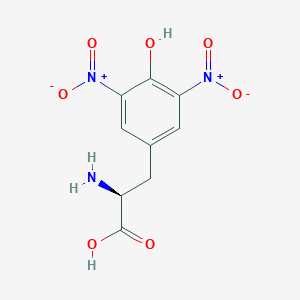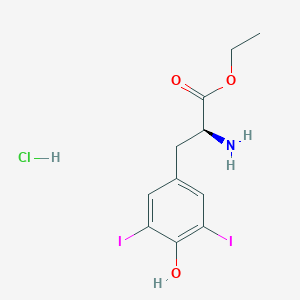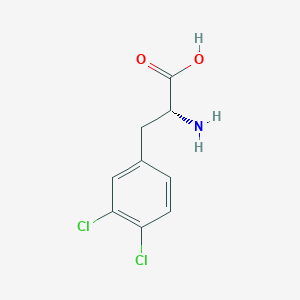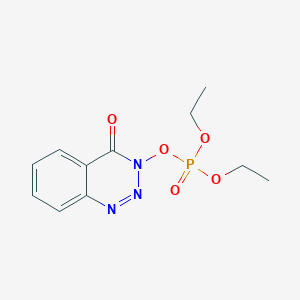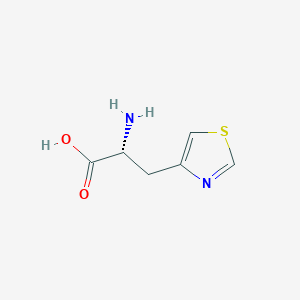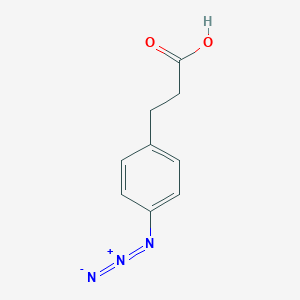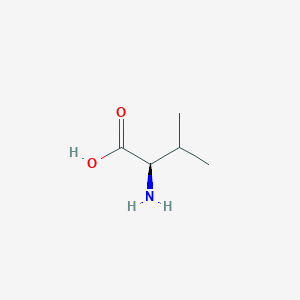
2-Amino-3-(pyridin-3-yl)propanoic acid
Vue d'ensemble
Description
“2-Amino-3-(pyridin-3-yl)propanoic acid” is an amino acid derivative . It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is commonly used in scientific research due to its various biochemical and physiological effects.
Synthesis Analysis
The synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid derivatives has been investigated using alum as a catalyst . Another method involves a one-pot synthesis of 3-[(3-Amino-4-methylaminobenzoyl pyridin-2-yl)amino]propionic Acid Ethyl Ester .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(pyridin-3-yl)propanoic acid can be represented by the SMILES stringNC(Cc1ccccn1)C(O)=O . The InChI code is 1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 . Physical And Chemical Properties Analysis
2-Amino-3-(pyridin-3-yl)propanoic acid is a solid compound . Its IUPAC name is (2R)-2-amino-3-(3-pyridinyl)propanoic acid .Applications De Recherche Scientifique
Synthesis of Antidiabetic Drugs : (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a derivative of 2-Amino-3-(pyridin-3-yl)propanoic acid, is used as a key intermediate in the synthesis of antidiabetic drug candidates (Chen et al., 2011).
Production of Developmental Drug Candidates : It is a crucial intermediate in the synthesis of certain developmental drug candidates, particularly in the preparation of β-hydroxy-α-amino acids used in drug synthesis (Goldberg et al., 2015).
Pharmaceutical Analysis : Used in the separation and determination of metal ions in pharmaceutical samples, demonstrating its utility in analytical chemistry (Belin & Gülaçar, 2005).
Organic Synthesis and Reactivity Studies : It participates in various organic synthesis reactions, such as the one-step synthesis of pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine (Harutyunyan et al., 2015).
Catalytic Properties in Oxidation Reactions : It acts as a catalyst in the oxidation of other amino acids, contributing to kinetic and mechanistic studies in chemistry (Mohanapriya et al., 2022).
In Anticancer Research : Trans-Platinum(II) complexes involving 3-(pyridin-3-yl)propanoic acid ligands have been studied for their potential as thermoactivated anticancer agents (Cabrera et al., 2019).
Synthesis of Pseudopeptides : It is used in the synthesis of nicotinic acid-based amino acid units with amidoxime functions, indicating its role in peptide chemistry (Ovdiichuk et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is commonly used as a ligand to make coordination polymers .
Mode of Action
It is known to interact with its targets to form coordination polymers . Coordination polymers are structures in which metal ions are linked by ligands, forming one-, two-, or three-dimensional networks.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-(pyridin-3-yl)propanoic acid. For instance, storage conditions such as temperature and light exposure can affect its stability . Additionally, the presence of metal ions in the environment can impact its ability to form coordination polymers .
Propriétés
IUPAC Name |
2-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901089 | |
| Record name | NoName_146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(pyridin-3-yl)propanoic acid | |
CAS RN |
17470-24-5 | |
| Record name | beta-(3-Pyridyl)-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017470245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17470-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-(3-PYRIDYL)-DL-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82667X5OWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



